![molecular formula C16H16N6O2S B5793785 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
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Overview
Description
This compound belongs to a class of chemicals known for their incorporation of 1,2,4-triazole rings, which have garnered attention due to their broad range of pharmaceutical activities. The interest in 1,2,4-triazole derivatives stems from their diverse biological properties, leading to the synthesis of various analogs, including those with antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Synthesis Analysis
The synthesis involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamides in the presence of anhydrous potassium carbonate. The structure of synthesized compounds is typically confirmed using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of related compounds have been characterized using NMR, IR spectroscopy, and X-ray crystallography. Density functional theory (DFT) methods are often employed to calculate the molecular properties and confirm the experimental data (Orek et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 1,2,4-triazole derivatives generally include cyclization, acylation, and substitutions, leading to a variety of biologically active molecules. These compounds often exhibit good antimicrobial and antifungal activities due to their structural properties (Turan-Zitouni et al., 2005).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are determined using standard analytical methods. The crystalline form can influence the bioavailability and stability of the compounds, making this an important aspect of drug design (Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are derived from the functional groups present in the molecule. The presence of the 1,2,4-triazole ring contributes significantly to the biological activity and chemical behavior of these compounds. Their ability to interact with various biological systems is often explored through computational and experimental methods (Panchal & Patel, 2011).
properties
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-10-8-13(21-24-10)18-14(23)9-25-16-20-19-15(22(16)12-2-3-12)11-4-6-17-7-5-11/h4-8,12H,2-3,9H2,1H3,(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSUNFKLMXXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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